10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
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Overview
Description
10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a complex organic compound with the molecular formula C20H16N2O5S It is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core substituted with a 4-methylphenylsulfonyl group and a nitro group
Preparation Methods
The synthesis of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitro group: Nitration of the dibenzo[b,f][1,4]oxazepine core using a nitrating agent such as nitric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The sulfonyl group may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine can be compared with similar compounds such as:
Dibenzo[b,f][1,4]oxazepine: The parent compound without the nitro and sulfonyl substitutions.
4-Methylphenylsulfonyl derivatives: Compounds with the 4-methylphenylsulfonyl group but different core structures.
Nitro-substituted oxazepines: Compounds with a nitro group on the oxazepine core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-14-6-9-17(10-7-14)28(25,26)21-13-15-12-16(22(23)24)8-11-19(15)27-20-5-3-2-4-18(20)21/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDGVNWWGUHENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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